molecular formula C18H14BrN5OS B2899098 (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 488704-20-7

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2899098
CAS No.: 488704-20-7
M. Wt: 428.31
InChI Key: COLRNYDPEQPTAB-AWQFTUOYSA-N
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Description

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a high-purity chemical reagent designed for advanced research applications. This compound belongs to a class of molecules featuring a pyrazole-carbohydrazide core linked to bromothiophene and 2-methylindole moieties. Similar pyrazole derivatives are known to exhibit important pharmacological properties and are frequently investigated in medicinal chemistry for their potential as therapeutic agents . The presence of both bromothiophene and indole groups is significant, as these structures are common in pharmaceuticals and organic materials; indole scaffolds, in particular, continue to attract significant attention in medicinal chemistry due to their well-known biological properties . From a supramolecular and materials science perspective, the pyrazole core in this compound offers valuable coordination properties. Pyrazole derivatives can act as monodentate or bridging bidentate ligands, forming complexes with various metal atoms. This strong affinity towards metals can lead to the construction of metal-organic frameworks (MOFs) and influence the structural and magnetic properties of the resulting coordination compounds . The bromine atom on the thiophene ring can also serve as a potential site for halogen bonding, another key interaction for designing functional molecular crystals . The compound's capacity for intermolecular interactions, such as N-H···N hydrogen bonding, is a key factor in the assembly of extended molecular networks and crystalline structures, which can be studied using techniques like single-crystal X-ray diffraction . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-10-12(11-4-2-3-5-13(11)21-10)9-20-24-18(25)15-8-14(22-23-15)16-6-7-17(19)26-16/h2-9,21H,1H3,(H,22,23)(H,24,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLRNYDPEQPTAB-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The 1H-pyrazole-5-carbohydrazide scaffold is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. As demonstrated in, ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate serves as a precursor, undergoing nucleophilic substitution with hydrazine hydrate to yield the carbohydrazide intermediate. For the target compound, the bromothiophene substituent is introduced at the pyrazole C-3 position through a Vilsmeier–Haack formylation–chlorination process, followed by bromination using reagents such as N-bromosuccinimide (NBS) in dichloromethane.

Functionalization of the Indole Moiety

The 2-methyl-1H-indol-3-yl-methylene group is synthesized via formylation of 2-methylindole. In, substituted isatins are prepared by reacting anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization. For this compound, 2-methylindole undergoes formylation using POCl3 and DMF to produce 3-formyl-2-methylindole, which is subsequently condensed with the pyrazole carbohydrazide.

Hydrazone Linkage Formation

The final step involves a condensation reaction between 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 3-formyl-2-methylindole. This is achieved under acidic conditions (glacial acetic acid) or using catalytic KOH in ethanol, yielding the E-configuration hydrazone due to thermodynamic stability. The reaction is typically conducted at 60–80°C for 6–12 hours, with yields ranging from 65% to 78% after recrystallization.

Reaction Mechanisms and Optimization

Cyclocondensation of β-Keto Esters

The pyrazole ring forms via cyclo-condensation of β-keto ester derivatives with hydrazine hydrate. The mechanism proceeds through enolate formation, followed by nucleophilic attack of hydrazine at the carbonyl group, resulting in cyclization and aromatization. Key parameters include:

  • Solvent : Ethanol or acetic acid for optimal proton transfer.
  • Temperature : Reflux conditions (70–80°C) to drive dehydration.
  • Catalyst : Glacial acetic acid accelerates imine formation.

Condensation for Hydrazone Formation

The Schiff base formation between the carbohydrazide and aldehyde follows a nucleophilic addition-elimination pathway. The use of anhydrous ethanol minimizes hydrolysis, while catalytic acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

Analytical Characterization

Spectroscopic Data

  • FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch of hydrazide) and 1660 cm⁻¹ (C=O stretch) confirm hydrazone formation.
  • ¹H NMR : Signals at δ 8.3–8.5 ppm (hydrazone CH=N), δ 7.8–8.1 ppm (thiophene protons), and δ 2.4 ppm (indole methyl group) validate the structure.
  • HR-MS : Molecular ion peak at m/z 428.31 (C18H14BrN5OS) matches the theoretical mass.

Purity and Yield Optimization

  • Recrystallization : Ethanol/ethyl acetate (1:1) mixtures yield crystals with >95% purity.
  • Column Chromatography : Silica gel eluted with 25% ethyl acetate in hexanes isolates the product from byproducts.

Industrial and Environmental Considerations

Solvent Selection

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Waste Minimization : Halogenated solvents are avoided in favor of toluene or MTBE during bromination.

Scalability Challenges

  • Exothermic Reactions : Controlled addition of bromine prevents thermal runaway during thiophene functionalization.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) improve cost efficiency in condensation steps.

Applications and Derivatives

Biological Activity

The compound’s hydrazone and pyrazole moieties confer potential anticancer and antimicrobial properties, as seen in structurally analogous molecules.

Material Science Applications

Conjugation with push-pull dyes enhances optoelectronic properties, making it a candidate for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

While specific applications of the compound (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide are not detailed in the search results, the information provided allows for an understanding of its properties and potential applications based on its chemical structure and the known activities of related compounds.

Compound Identification and Properties
The compound is also known under the synonyms (E)-3-(5-bromothiophen-2-yl)-N-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide and 1H-Pyrazole-3-carboxylic acid, 5-(5-bromo-2-thienyl)-, 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazide . It has the molecular formula C18H14BrN5OS and a molar mass of 428.31 .

Potential Applications
Based on the search results, pyrazole derivatives exhibit a wide range of biological activities, suggesting potential applications for this compound:

  • Anti-inflammatory Activity: Pyrazole derivatives have demonstrated anti-inflammatory properties . Several studies have synthesized pyrazole derivatives and evaluated their anti-inflammatory activity using various assays, with some compounds showing potency comparable to standard drugs like indomethacin .
  • Antimicrobial Activity: Pyrazole derivatives have shown antibacterial and antimicrobial activities . Specific compounds have demonstrated activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . Additionally, some pyrazole derivatives containing oxazol-5-one have shown high activity against ampicillin and ketoconazole .
  • Anticancer Activity: Certain pyrazole-5-carbohydrazide derivatives have exhibited inhibitory effects on the growth of A549 lung cancer cells . These compounds have shown potential in inducing apoptosis of lung cancer cells .
  • Enzyme Inhibition: Some pyrazole derivatives have shown Monoamine Oxidase B (MAO-B) inhibitory activity .

Structural Insights
The presence of an indole ring system within the compound is also noteworthy. Research on related compounds indicates that the orientation of the indole ring relative to other substituents can influence biological activity . For instance, the dihedral angle between the indole ring and a 3-chlorobenzyl ring in a related compound was found to be 86.9 (2)° .

Further Research Directions
Given the known biological activities of pyrazole and indole derivatives, further research could explore the potential of this compound in the following areas:

  • Evaluating its anti-inflammatory activity using in vitro and in vivo models.
  • Assessing its antimicrobial spectrum against a panel of bacterial and fungal strains.
  • Testing its anticancer potential against various cancer cell lines.
  • Investigating its ability to inhibit specific enzymes relevant to neurological disorders.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent on Pyrazole (Position 3) Hydrazide Substituent Key Differences
Target Compound 5-Bromothiophen-2-yl 2-Methyl-1H-indol-3-yl Reference standard for comparison. Bromine enhances electronegativity and steric bulk.
3-(5-Bromo-2-thienyl)-N′-[(E)-(2,4-dichlorophenyl)methylene]-1H-pyrazole-5-carbohydrazide 5-Bromothiophen-2-yl 2,4-Dichlorophenyl Replaces indole with electron-withdrawing Cl groups . Higher logP (lipophilicity) due to halogens.
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide 4-Butoxyphenyl 2-Methyl-1H-indol-3-yl Butoxy group increases lipophilicity vs. bromothiophene. Alters π-π stacking potential.
(E)-3-(5-bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 5-Bromothiophen-2-yl Pyridin-2-yl Pyridine lacks indole’s NH group, reducing hydrogen-bonding capacity.
3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl 2-Furylethylidene Cl vs. Br : Smaller size, lower electronegativity. Furyl group introduces oxygen-based polarity.

Physicochemical Properties

  • Molecular Weight & Polarity :
    • Target compound: ~435 g/mol (estimated). Bromine and indole contribute to higher molecular weight vs. furyl or pyridine analogs .
    • LogP : Bromothiophene and indole increase hydrophobicity (logP ~3.5) compared to dichlorophenyl (logP ~4.2) or butoxyphenyl (logP ~4.5) analogs .
  • Solubility : Lower aqueous solubility than compounds with polar groups (e.g., methoxybenzylidene in ).

Research Findings and Implications

Structural Insights

  • Bromothiophene vs. chlorine .
  • Indole vs. Pyridine : Indole’s NH group enables hydrogen bonding with biological targets, a feature absent in pyridine analogs .

Pharmacological Potential

  • Antimicrobial activity : Dichlorophenyl and bromothiophene groups are associated with biofilm disruption .

Biological Activity

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, identified by its CAS number 488704-20-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound combines elements from both thiophene and indole structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzymatic inhibition effects.

The molecular formula of the compound is C18H14BrN5OS, with a molar mass of 428.31 g/mol. The structure features a brominated thiophene ring and an indole moiety linked through a hydrazone bond, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H14BrN5OS
Molar Mass428.31 g/mol
CAS Number488704-20-7
Density1.67 g/cm³ (predicted)
pKa10.09 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including our compound of interest. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. In particular, it exhibited an IC50 value of approximately 0.71 μM against HepG-2 cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Inhibition Studies : Preliminary assays indicated that the compound could inhibit COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis . Such inhibition is critical in managing inflammatory diseases.

Enzymatic Inhibition

Enzymatic inhibition is another area where this compound shows promise:

  • Acetylcholinesterase (AChE) Inhibition : Similar pyrazole derivatives have been studied for their ability to inhibit AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's . While specific data on this compound's AChE inhibitory activity is limited, its structural similarities to known inhibitors suggest potential efficacy.

Case Studies and Research Findings

Several case studies have reported on the biological activities of pyrazole derivatives similar to our compound:

  • Study on Antitumor Activity : A study evaluated various pyrazole derivatives against different cancer cell lines (MCF7, NCI-H460). The findings revealed that compounds with similar structural features exhibited significant growth inhibition, suggesting that our compound might also share these properties .
  • Inflammation Models : In vivo models have been utilized to assess the anti-inflammatory effects of pyrazole compounds. Results indicated a reduction in edema and inflammatory markers upon administration of these compounds .
  • Neuroprotective Effects : Research into the neuroprotective effects of pyrazole derivatives has shown promise in models of neurodegeneration, indicating potential therapeutic applications for cognitive disorders .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide?

The synthesis involves multi-step reactions starting with precursor pyrazole and hydrazide derivatives. Key steps include:

  • Condensation : Reacting 3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-methyl-1H-indole-3-carbaldehyde under reflux in ethanol or DMSO. Temperature control (70–90°C) and reaction time (6–12 hours) are critical to achieving >70% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm via NMR (δ 8.2–8.5 ppm for hydrazone proton) .

Q. How can crystallographic studies elucidate the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding). Use SHELXL for refinement, focusing on:

  • Planarity : The pyrazole-thiophene-indole system often adopts a planar conformation due to π-conjugation.
  • Hydrazone linkage : The (E)-configuration is confirmed by trans-geometry around the C=N bond (bond length ~1.28 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify hydrazone protons (δ 10.5–11.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (theoretical m/z: 469.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

Compare analogs with modified substituents (Table 1):

Substituent Biological Activity Reference
5-Bromo-thiopheneEnhanced anticancer activity
2-Methyl-indoleImproved kinase inhibition
DichlorobenzylideneAntimicrobial potency
Key SAR insights:
  • Bromothiophene enhances DNA intercalation.
  • Methyl-indole improves solubility and target binding .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or MOE to simulate interactions with enzymes (e.g., COX-2 or EGFR kinase). The indole moiety often forms π-π stacking with Phe residues .
  • DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity and charge transfer .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies (e.g., IC₅₀ values varying by >10 µM) may arise from:

  • Assay conditions : Standardize protocols (e.g., MTT assay incubation time: 48 hours, 5% CO₂).
  • Cellular models : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -OCH₃) to lower logP (current logP ~3.2) .
  • Prodrug design : Acetylate the hydrazone NH to enhance bioavailability .

Methodological Notes

  • Crystallization : Use slow evaporation of DMF/water (1:1) to grow diffraction-quality crystals .
  • Bioactivity validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET predictions (SwissADME) .

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